6-iodo-2-[2-(3-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone -

6-iodo-2-[2-(3-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone

Catalog Number: EVT-4051961
CAS Number:
Molecular Formula: C22H14IN3O3
Molecular Weight: 495.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Iodo-2-phenyl-4H-benzo[d][1,3]thiazine-4-thione

Compound Description: This compound serves as a versatile precursor in the synthesis of diverse heterocyclic systems including quinazoline-4(3H)-thiones, benzimidazol-2(3H)-ones, pyrazoles, and thiadiazoles []. These derivatives, synthesized from 6-iodo-2-phenyl-4H-benzo[d][1,3]thiazine-4-thione, have demonstrated promising antiproliferative activities against HePG-2 and MCF-7 cell lines [].

3-Amino-6-Iodo-2-Methyl Quinazolin 4-(3h)-one

Compound Description: This particular quinazolinone derivative exhibits noteworthy antibacterial activity, particularly against Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa []. Furthermore, it displays significant anti-inflammatory properties in vivo, demonstrating higher potency than the standard anti-inflammatory drug Indomethacin [, ].

6-Iodo-2-Methyl-4H-Benzo [D] [, ] Oxazin-4-one

Compound Description: Research has shown this compound to possess significant antibacterial activity, particularly against Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa []. It also demonstrates notable anti-inflammatory effects in vivo [].

6-Iodo-2-Ethyl-4(3H) -3 (5-Substituted Benzothiazole-2’-Yl) Quinazolinones

Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity. The research explored the impact of different electron-donating and electron-withdrawing groups on the 5th position of the benzothiazole ring [].

6-Iodo-3-Phenyl-2-Propylquinazolin-4(3H)-one

Compound Description: The crystal structure of this compound has been determined using single-crystal X-ray diffraction techniques, providing detailed insights into its molecular geometry and packing arrangement [].

2-(3-Substituted-6-chloro-1,1-dioxo-1,4,2-benzodithiazin-7-yl)-3-phenyl-4(3H)-quinazolinones

Compound Description: This series of quinazolinone derivatives, featuring a 3-phenyl group and a benzodithiazine moiety at the 2-position, was synthesized and evaluated for their cytotoxic activity against a panel of 12 human cancer cell lines []. Several compounds within this series exhibited promising anticancer properties [].

2-Phenyl-6-iodo-4(3H)-quinazolinon-3-yl Moiety Containing Heterobicyclic Systems

Compound Description: These compounds were synthesized by reacting 3-amino-2-phenyl-6-iodo-4(3H)-quinazolinone with various bifunctional compounds followed by cyclization []. Some of these compounds demonstrated significant antibacterial activity [].

6-Bromo-2,3-disubstituted-4(3H)-quinazolinones

Compound Description: This series, synthesized by condensing a 6-bromo-2-substituted-benzoxazin-4-one with different amine-containing heterocycles, was tested for antiviral activity and cytotoxicity []. While one compound showed activity against vaccinia virus, others, including those with substitutions incorporating the structure of known antiviral drugs (trimethoprim, pyrimethamine, lamotrigine), did not demonstrate significant antiviral activity or cytotoxicity [].

3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives

Compound Description: These derivatives, incorporating various N- and O-heterocyclic moieties, were synthesized from 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one and demonstrated promising anti-inflammatory and analgesic properties in animal models [].

2-substituted-3-benzyl-6-iodo quinazolin-4(3H)-one analogs

Compound Description: These analogs were investigated for their potential as breast cancer therapeutics using molecular modeling studies, including group quantitative structure–activity relationship (G-QSAR) analysis and molecular docking [].

2-[4-[3-(tert-Butylamino)-2-hydroxypropoxy] phenyl]-3-methyl-6-methoxy-4(3H)-quinazolinone (+/-)HX-CH 44 BS)

Compound Description: This compound acts as a highly selective β1-adrenoceptor antagonist. It exhibits significantly higher selectivity for β1-adrenoceptors compared to atenolol or metoprolol, as demonstrated in various pharmacological studies [].

2-(2,4-dinitrophenyl)-3-benzyl-6-iodo-4-(3H)-quinazolinone

Compound Description: This compound, synthesized as part of a series of 4(3H)-quinazolinone analogs, exhibited potent in vitro antitumor activity with significant cytotoxicity against specific cancer cell lines [].

2-Mercapto-3-benzyl-4-thioxo-6-iodo-3H-quinazoline

Compound Description: This compound, part of a series of 4(3H)-quinazolinone analogs, demonstrated potent in vitro antitumor activity with significant cytotoxicity against a range of cancer cell lines [].

6-Iodo-2-isopropyl-4H-3,1-benzoxazin-4-one

Compound Description: This compound serves as a fundamental building block in the synthesis of a diverse array of heterocyclic compounds, including various quinazolinone derivatives [].

6-iodo-3-substituted-quinazolin-4(3H)-on-2-yl benzoic acid

Compound Description: This compound is a key intermediate in the synthesis of a series of 6-iodo-2-phenyl-3-substituted-quinazolin-4(3H)-one derivatives that were evaluated for their anticonvulsant and insecticidal activities [].

Properties

Product Name

6-iodo-2-[2-(3-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone

IUPAC Name

6-iodo-2-[(E)-2-(3-nitrophenyl)ethenyl]-3-phenylquinazolin-4-one

Molecular Formula

C22H14IN3O3

Molecular Weight

495.3 g/mol

InChI

InChI=1S/C22H14IN3O3/c23-16-10-11-20-19(14-16)22(27)25(17-6-2-1-3-7-17)21(24-20)12-9-15-5-4-8-18(13-15)26(28)29/h1-14H/b12-9+

InChI Key

MSECKKJMNMBBPB-FMIVXFBMSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC(=CC=C4)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.